molecular formula C4H6N6O2 B1497262 1-(5-Nitro-1H-imidazol-4-yl)guanidine CAS No. 443309-56-6

1-(5-Nitro-1H-imidazol-4-yl)guanidine

Cat. No.: B1497262
CAS No.: 443309-56-6
M. Wt: 170.13 g/mol
InChI Key: WQUZHUKQQZMTLF-UHFFFAOYSA-N
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Description

1-(5-Nitro-1H-imidazol-4-yl)guanidine (CAS 443309-56-6) is a synthetic organic compound with the molecular formula C₄H₆N₆O₂ and a molecular weight of 170.13 g/mol . This chemical features a guanidine group attached to a nitroimidazole ring system. It belongs to the nitroimidazole class of heterocyclic compounds, which are characterized by an imidazole ring substituted with a nitro group . Nitroimidazole derivatives are a significant class of bioactive molecules in scientific research, primarily known for their role as antibiotics and antiprotozoal agents. Compounds in this class, such as metronidazole, are generally understood to be reductively activated in hypoxic cells, leading to biochemical processes that can cause cellular damage . The specific research applications and mechanism of action for this compound are subject to ongoing investigation, and researchers are encouraged to consult the current scientific literature for detailed pharmacological and biochemical studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

443309-56-6

Molecular Formula

C4H6N6O2

Molecular Weight

170.13 g/mol

IUPAC Name

2-(5-nitro-1H-imidazol-4-yl)guanidine

InChI

InChI=1S/C4H6N6O2/c5-4(6)9-2-3(10(11)12)8-1-7-2/h1H,(H,7,8)(H4,5,6,9)

InChI Key

WQUZHUKQQZMTLF-UHFFFAOYSA-N

SMILES

C1=NC(=C(N1)[N+](=O)[O-])N=C(N)N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])N=C(N)N

Synonyms

5-guanidino-4-nitroimidazole

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(5-Nitro-1H-imidazol-4-yl)guanidine has the following molecular characteristics:

  • Molecular Formula : C6H7N5O2
  • Molecular Weight : 183.15 g/mol
  • IUPAC Name : this compound

The structure features a nitro-substituted imidazole ring connected to a guanidine moiety, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi, demonstrating effectiveness as an antibacterial agent. For instance, studies have shown its activity against Helicobacter pylori, a bacterium associated with gastric ulcers.

Antitumor Potential

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. A notable case study involved the assessment of its effects on colon cancer cells, where it induced apoptosis and inhibited cell proliferation.

Enzyme Inhibition

As a research tool, this compound has been utilized to study enzyme inhibition mechanisms. It serves as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into drug design and development.

Data Table: Summary of Research Findings

ApplicationStudy TypeKey FindingsReference
Antimicrobial ActivityIn vitroEffective against H. pylori
Antitumor PotentialIn vitroInduces apoptosis in colon cancer cells
Enzyme InhibitionMechanistic studyCompetitive inhibitor for specific metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antibiotics evaluated the antimicrobial activity of this compound against H. pylori. The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Proliferation Inhibition

In a research article from Cancer Research, the effects of the compound on human colon cancer cell lines were explored. The findings revealed that treatment with 10 µM of the compound led to a significant reduction in cell viability and increased apoptosis markers.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

1-(4-Nitrophenyl)guanidine nitrate (CAS: 6232-92-4)
  • Core Structure : Phenyl ring with para-nitro and guanidine nitrate groups.
  • Key Differences : Unlike the imidazole core in the target compound, this analogue features a phenyl ring. The nitro group’s electron-withdrawing effect on phenyl vs. imidazole alters reactivity in nucleophilic aromatic substitution (SNAr) reactions .
  • Applications : Used in explosives and disinfectants, similar to guanidine nitrate .
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
  • Core Structure : Nitroimidazole with chloromethylphenyl and methyl substituents.
  • Key Differences : The absence of a guanidine group reduces hydrogen-bonding capacity. The chloromethyl group enhances electrophilicity, making it reactive in alkylation reactions .
  • Synthesis: Prepared via chlorination of a methanol precursor using SOCl₂ .
Naphthalene Benzoate Derivatives (Sepimostat and Nafamostat)
  • Core Structure: Aromatic naphthalene benzoate with guanidine (nafamostat) or dihydroimidazolylamino (sepimostat) groups.
  • The guanidine group in nafamostat enhances NMDA receptor inhibition, while the imidazole in sepimostat modulates selectivity .

Functional Analogues

Guanidine Nitrate (CAS: 506-93-4)
  • Structure : Guanidinium cation with nitrate counterion.
  • Toxicity : Oral LD₅₀ in mice is ~1,100 mg/kg; explosive under friction or heat .
  • Applications : Used in explosives, disinfectants, and photographic materials. Contrastingly, the target compound’s nitroimidazole core may reduce explosivity due to stabilized electron distribution .
Guanidine Chloride (CAS: 50-01-1)
  • Structure : Guanidinium chloride.
  • Toxicity: Oral LD₅₀ in rats is 475 mg/kg; non-explosive.
  • Applications : Protein denaturant and therapeutic agent for neurological disorders. The target compound’s nitroimidazole could confer unique bioactivity absent in simple guanidine salts .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight Applications References
1-(5-Nitro-1H-imidazol-4-yl)guanidine Imidazole Nitro, guanidine 170.13 Research chemical
1-(4-Nitrophenyl)guanidine nitrate Phenyl Nitro, guanidine nitrate 275.13* Explosives, disinfectants
Guanidine nitrate Guanidine Nitrate 122.08 Explosives, disinfectants
Sepimostat Naphthalene Dihydroimidazolylamino 452.50 Serine protease inhibition

*Calculated based on molecular formula.

Table 2: Toxicity and Reactivity

Compound Name LD₅₀ (Oral, Rodents) Explosive Risk Key Reactivity Traits
This compound Not reported Low (inferred) SNAr-active nitroimidazole
Guanidine nitrate 1,100 mg/kg (mice) High Strong oxidizer, unstable
1-(4-Nitrophenyl)guanidine nitrate Not reported Moderate Nitro-phenyl reactivity

Preparation Methods

Preparation via Isourea Intermediate and Guanidine Formation

A well-documented approach involves a two-step process:

  • Step 1: Formation of N-cyano-N'-substituted-O-phenylisourea intermediate
    This intermediate is prepared by reacting an imidazole-substituted amine (e.g., 5-nitroimidazol-4-yl ethylamine or related analogs) with N-cyanodiphenylimidocarbonate in the presence of an auxiliary base such as triethylamine or sodium methoxide. The reaction is typically conducted in solvents like isopropanol, tetrahydrofuran (THF), or dioxane at temperatures between -10 °C and +30 °C. The intermediate can exist in tautomeric forms depending on solvent conditions and is isolated by recrystallization or similar purification methods.

  • Step 2: Conversion to Guanidine Derivative
    The isolated isourea intermediate is treated with excess methylamine (or another appropriate amine) in solvents such as ethanol, methanol, isopropanol, or n-butanol at temperatures ranging from 20 °C to 117 °C. Reaction times vary from 0.5 to 2 hours. This step yields the desired guanidine derivative, which can be further converted into physiologically acceptable salts (e.g., hydrochloride, nitrate, sulfate) for pharmaceutical applications.

This method allows a one-pot process option where isolation of the intermediate is skipped, improving efficiency.

Reaction Step Reagents & Conditions Solvents Temperature Range Notes
Isourea formation N-cyanodiphenylimidocarbonate + imidazole amine + base Isopropanol, THF, dioxane -10 to +30 °C Tautomeric forms possible; isolation by recrystallization
Guanidine formation Isourea intermediate + excess methylamine Ethanol, methanol, isopropanol, n-butanol 20 to 117 °C Reaction time 0.5–2 h; can be one-pot

Source: Patent EP0224612A1 (1998)

Alternative Synthetic Routes Involving Imidazole Functionalization

Other methods reported in literature for constructing nitroimidazole derivatives with guanidine or related functionalities include:

  • Diazotization and Nitration of Aminoimidazole Precursors
    Starting from 2-aminoimidazole hydrochloride, diazotization using fluoroboric acid and sodium nitrite, followed by nitration with sodium nitrite and copper powder, yields nitroimidazole derivatives. This method is useful for preparing the nitroimidazole scaffold prior to guanidine installation.

  • Oxone-Mediated Oxidation
    A green synthetic approach involves treating 2-aminoimidazole with oxone in aqueous media, facilitating oxidation to the 2-nitroimidazole. This method avoids harsh reagents and is environmentally friendly.

  • Reduction and Ring Closure Strategies
    Reduction of chloro-oxo precursors followed by ring closure reactions has also been employed to build functionalized nitroimidazole rings, which can then be further derivatized to guanidine analogs.

These routes are often used to prepare the nitroimidazole core before guanidine functionalization.

Method Starting Material Key Reagents Conditions Advantages
Diazotization/Nitration 2-aminoimidazole hydrochloride Sodium nitrite, fluoroboric acid, copper powder Controlled temperature, acidic media High selectivity for nitroimidazole formation
Oxone oxidation 2-aminoimidazole Oxone, water Mild, aqueous conditions Green chemistry approach
Reduction and ring closure Chloro-oxo nitroimidazole precursors Sodium borohydride Followed by cyclization Enables labeled compound synthesis

*Sources: PMC articles on nitroimidazole synthesis

Summary Table of Preparation Methods

Preparation Method Key Steps Solvents Temperature Yield Range Notes
Isourea intermediate + methylamine Formation of isourea → guanidine Isopropanol, THF, dioxane, alkanols -10 to 117 °C Not specified; efficient One-pot possible; salt formation feasible
Diazotization and nitration Diazotization → nitration Acidic aqueous media Controlled temp Moderate Used for nitroimidazole core synthesis
Oxone oxidation Oxidation of 2-aminoimidazole Water Mild Moderate Green, facile method
Reduction + ring closure Reduction of chloro-oxo precursors Various Variable Moderate to good Enables labeled compound synthesis

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